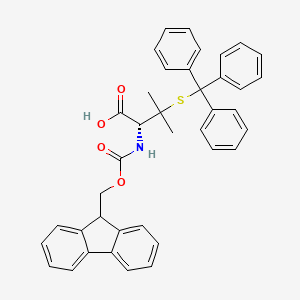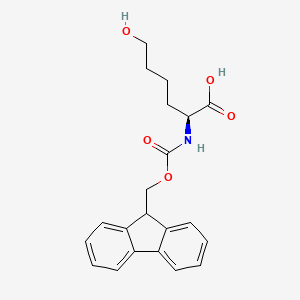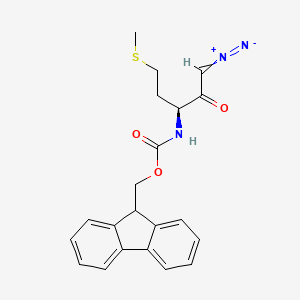
Fmoc-D-Thr(Bzl)-OH
Übersicht
Beschreibung
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid, also known as FMBA, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a carboxylic acid with a fluorenyl group and a benzyloxy group attached to the butanoic acid core. FMBA is used in various synthetic organic chemistry processes and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Fmoc-D-Thr(Bzl)-OH: wird hauptsächlich bei der Festphasensynthese von Peptiden verwendet {svg_1}. Die Fmoc-Gruppe schützt die Aminogruppe während des Syntheseprozesses und ermöglicht so die sequenzielle Addition von Aminosäuren zur Bildung von Peptiden. Diese Methode wird aufgrund ihrer Effizienz und der einfachen Entfernung der Fmoc-Gruppe unter milden basischen Bedingungen bevorzugt, ohne die restliche Peptidkette zu beeinträchtigen.
Arzneimittelentwicklung
Modifizierte Aminosäuren wie This compound spielen eine wichtige Rolle bei der Entwicklung neuer Arzneimittel {svg_2}. Sie werden verwendet, um Peptide zu erzeugen, die biologische Prozesse nachahmen oder hemmen können, was zur Entwicklung neuer Medikamente mit spezifischen Wirkungen führt, wie z. B. Enzyminhibitoren oder Rezeptoragonisten/Antagonisten.
Bio-Templating
Die Selbstorganisationseigenschaften von Fmoc-modifizierten Aminosäuren machen sie für Bio-Templating-Anwendungen geeignet {svg_3}. Sie können Nanostrukturen bilden, die als Schablonen für die Synthese komplexer biologischer Strukturen dienen, die in der Gewebezüchtung und regenerativen Medizin eingesetzt werden können.
Materialwissenschaften
In den Materialwissenschaften trägt This compound zur Herstellung funktionaler Materialien bei {svg_4}. Seine Fähigkeit, selbstorganisierte Strukturen zu bilden, kann genutzt werden, um neuartige Materialien mit spezifischen Eigenschaften zu erzeugen, wie z. B. Hydrogels, die auf Umweltveränderungen reagieren.
Katalyse
Die strukturellen Eigenschaften der Verbindung ermöglichen ihren Einsatz in der Katalyse {svg_5}. Fmoc-modifizierte Aminosäuren können als Katalysatoren in chemischen Reaktionen fungieren und bieten möglicherweise eine biokompatible und umweltfreundliche Alternative zu herkömmlichen Katalysatoren.
Therapeutika
This compound: spielt eine Rolle bei der Gestaltung therapeutischer Wirkstoffe {svg_6}. Seine Einarbeitung in Peptide kann zur Erzeugung von Molekülen mit therapeutischen Eigenschaften führen, wie z. B. antimikrobiellen Peptiden, die als Alternative zu konventionellen Antibiotika dienen können.
Optische Anwendungen
Aufgrund der inhärenten Aromatizität der Fmoc-Gruppe kann This compound in optischen Anwendungen eingesetzt werden {svg_7}. Es kann Teil von Verbindungen sein, die Fluoreszenz aufweisen, was es in Bildgebungs- und Diagnoseverfahren nützlich macht.
Grüne Chemie
Die Verwendung von This compound entspricht den Prinzipien der grünen Chemie {svg_8}. Sie unterstützt die Entwicklung synthetischer Methoden, die den Einsatz gefährlicher Lösungsmittel reduzieren und die Nachhaltigkeit der Umwelt fördern.
Wirkmechanismus
Target of Action
Fmoc-D-Thr(Bzl)-OH, also known as (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid or (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid, is primarily used in the field of peptide synthesis . It is a modified amino acid that serves as a building block in the formation of larger peptide chains . The primary targets of this compound are the peptide chains that it helps to construct .
Mode of Action
The compound works by integrating itself into peptide chains through a process known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group of the compound provides protection for the amino group during peptide synthesis, preventing unwanted side reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound, being a modified amino acid, plays a crucial role in the formation of peptide bonds, which are the primary structural components of proteins . The exact downstream effects would depend on the specific peptide or protein being synthesized.
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of this compound would largely depend on the specific context of its use . In general, factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the nature of the peptide being synthesized and the conditions under which the synthesis is carried out .
Result of Action
The result of the action of this compound is the successful synthesis of peptide chains . These peptide chains can then go on to perform a variety of biological functions, depending on their specific amino acid sequence and the conditions under which they were synthesized .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These include the specific conditions under which peptide synthesis is carried out, such as temperature, pH, and the presence of other reagents . Additionally, factors such as the specific sequence of the peptide being synthesized can also have an impact .
Eigenschaften
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-17(31-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDMMWCWPVCHLL-BXKMTCNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679794 | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131545-63-6 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-D-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131545-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















